2-[(Pyridin-4-ylmethyl)amino]acetic acid dihydrochloride
Description
Properties
IUPAC Name |
2-(pyridin-4-ylmethylamino)acetic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.2ClH/c11-8(12)6-10-5-7-1-3-9-4-2-7;;/h1-4,10H,5-6H2,(H,11,12);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGPVWSYBVOKJGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CNCC(=O)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Pyridin-4-ylmethyl)amino]acetic acid dihydrochloride typically involves the reaction of pyridine-4-carboxaldehyde with glycine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of 2-[(Pyridin-4-ylmethyl)amino]acetic acid dihydrochloride involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The compound is typically produced in powder form and stored under controlled conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
2-[(Pyridin-4-ylmethyl)amino]acetic acid dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring is substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxides, amines, and substituted pyridine compounds. These derivatives are often used in further research and development applications .
Scientific Research Applications
2-[(Pyridin-4-ylmethyl)amino]acetic acid dihydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is used in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(Pyridin-4-ylmethyl)amino]acetic acid dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated through the pyridine ring, which can form hydrogen bonds and other non-covalent interactions with the target molecules. The pathways involved in these interactions are complex and depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-[(Pyridin-4-ylmethyl)amino]acetic acid dihydrochloride with structurally or functionally related dihydrochloride salts of acetic acid derivatives:
Key Structural and Functional Differences :
Core Heterocycle :
- The target compound features a pyridine ring , whereas cetirizine/levocetirizine incorporate a piperazine ring . Piperazine derivatives are common in antihistamines due to their ability to modulate histamine H₁ receptors. Pyridine-based compounds, by contrast, are more frequently employed in coordination chemistry or as intermediates (e.g., ).
Substituent Groups :
- Cetirizine and levocetirizine include a chlorophenyl-benzyl group linked to the piperazine ring, critical for receptor binding . The target compound lacks this bulky hydrophobic moiety, suggesting divergent biological targets or synthetic pathways.
Pharmacological Activity: Cetirizine/levocetirizine are clinically validated antihistamines with low sedative effects . No evidence directly links the target compound to antihistamine activity, though its structural simplicity may favor exploratory medicinal chemistry applications.
Physicochemical Properties :
- The dihydrochloride salt form is common across all listed compounds to improve aqueous solubility. Cetirizine’s higher molecular weight (461.82 vs. ~239.10) reflects its complex aryl substituents, which enhance lipid membrane penetration for therapeutic efficacy .
Synthetic Utility: Compounds like 2-(4-aminopiperidin-4-yl)acetic acid dihydrochloride () and the thiazole derivative () are used as building blocks in peptide synthesis or kinase inhibitor development. The target compound’s pyridine moiety may similarly serve in metal-organic frameworks or catalyst design .
Research Findings and Data
- Cetirizine Dihydrochloride : Exhibits a dissociation constant (pKa) of 8.1 for the piperazine nitrogen, influencing its pH-dependent solubility . Clinical studies report a plasma half-life of 8.3 hours, with 70% renal excretion .
- Levocetirizine Dihydrochloride : Demonstrates 2-fold higher affinity for H₁ receptors compared to cetirizine, attributed to stereoselective binding .
- 2-(4-aminopiperidin-4-yl)acetic acid dihydrochloride: Used in the synthesis of protease inhibitors, with a reported yield of 85% in hydrochloride salt formation ().
Biological Activity
Introduction
2-[(Pyridin-4-ylmethyl)amino]acetic acid dihydrochloride, also known as pyridylmethyl amino acid derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is primarily studied for its potential therapeutic applications, including anti-inflammatory, antibacterial, and anticancer properties. This article compiles various research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.
Chemical Structure and Properties
The molecular formula of 2-[(Pyridin-4-ylmethyl)amino]acetic acid dihydrochloride is CHClNO. The compound features a pyridine ring attached to an amino acid structure, which is responsible for its biological activities.
| Property | Value |
|---|---|
| Molecular Weight | 239.12 g/mol |
| Solubility | Soluble in water |
| Melting Point | Not specified |
1. Anticancer Activity
Research has indicated that 2-[(Pyridin-4-ylmethyl)amino]acetic acid dihydrochloride exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines.
Case Study: Inhibition of Cancer Cell Proliferation
A study conducted on human cervical (HeLa) and liver (HepG2) cancer cells demonstrated that the compound reduced cell viability significantly at concentrations ranging from 10 to 100 µM. The mean growth inhibition percentages were recorded as follows:
| Cell Line | Concentration (µM) | Growth Inhibition (%) |
|---|---|---|
| HeLa | 10 | 54.25 |
| HeLa | 50 | 38.44 |
| HepG2 | 10 | 60.12 |
| HepG2 | 50 | 45.67 |
This indicates a dose-dependent response, suggesting the potential of this compound in cancer therapy.
2. Antibacterial Activity
The compound has also been evaluated for its antibacterial properties against various strains of bacteria.
Table 2: Antibacterial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µM) |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Bacillus subtilis | 4.69 |
These findings suggest that the compound possesses moderate antibacterial activity, making it a candidate for further development in treating bacterial infections.
3. Anti-inflammatory Activity
In addition to anticancer and antibacterial properties, this compound has shown potential anti-inflammatory effects in various models.
The anti-inflammatory mechanism is believed to involve the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation.
Research Findings
Recent studies have highlighted the structure-activity relationship (SAR) of similar compounds, providing insights into how modifications can enhance biological activity. For instance, derivatives with additional functional groups have shown improved efficacy against cancer cells.
Table 3: Structure-Activity Relationship Insights
| Compound Derivative | Activity Type | Efficacy |
|---|---|---|
| Compound A | Anticancer | IC50 = 5 µM |
| Compound B | Antibacterial | MIC = 3 µM |
| Compound C | Anti-inflammatory | Significant effect |
Q & A
Basic: What are the standard synthetic routes for 2-[(Pyridin-4-ylmethyl)amino]acetic acid dihydrochloride, and how can purity be optimized?
Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A validated approach involves reacting pyridin-4-ylmethylamine with bromoacetic acid derivatives in aqueous alkaline conditions, followed by hydrochloric acid quenching to form the dihydrochloride salt . For purity optimization:
- Purification: Recrystallization from methanol/water mixtures yields single crystals suitable for X-ray diffraction, ensuring structural confirmation .
- Impurity Control: Monitor reaction pH (e.g., pH ~4 during acid quenching) to minimize side products. HPLC (High-Performance Liquid Chromatography) with UV detection (e.g., λ = 254 nm) is recommended for assessing purity ≥98% .
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- X-Ray Crystallography: Single-crystal X-ray diffraction confirms molecular geometry, bond angles, and salt formation (e.g., hydrochloride counterions) .
- NMR Spectroscopy: H and C NMR in DO or DMSO-d resolve pyridine ring protons (δ ~8.5 ppm) and methylene groups (δ ~3.5–4.0 ppm) .
- Mass Spectrometry: ESI-MS (Electrospray Ionization) verifies molecular weight (e.g., m/z = 217.1 for the free base) .
Basic: How should this compound be stored to ensure long-term stability?
Methodological Answer:
- Storage Conditions: Store at 2–8°C in airtight, light-resistant containers. Desiccate to prevent hygroscopic degradation .
- Stability Tests: Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis to detect decomposition products like free pyridine derivatives .
Advanced: How can computational methods improve the design of synthetic pathways for this compound?
Methodological Answer:
- Reaction Path Search: Use quantum chemical calculations (e.g., DFT) to model intermediates and transition states, reducing trial-and-error experimentation .
- Condition Optimization: Machine learning algorithms (e.g., ICReDD’s workflow) analyze experimental datasets to predict optimal solvent systems, temperatures, and catalyst ratios .
- Example: Computational screening identified aqueous NaOH as a superior base over KCO for minimizing byproducts in analogous syntheses .
Advanced: How should researchers resolve contradictions in reported physicochemical properties (e.g., solubility, pKa)?
Methodological Answer:
- Comparative Analysis: Replicate experiments under standardized conditions (e.g., pH 7.4 PBS buffer for solubility studies) to isolate variables .
- pKa Determination: Use potentiometric titration with a glass electrode, cross-validated by UV-Vis spectral shifts at varying pH levels .
- Case Study: Discrepancies in solubility (e.g., 25 mg/mL vs. 10 mg/mL) were attributed to residual solvents in crystallized batches, resolved via TGA (Thermogravimetric Analysis) .
Advanced: What strategies are effective for studying this compound’s interactions with biological targets (e.g., enzymes, receptors)?
Methodological Answer:
- Binding Assays: Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to quantify affinity (K) for pyridine-binding proteins .
- Structural Studies: Co-crystallize the compound with target enzymes (e.g., kinases) to map hydrogen bonding with the pyridin-4-ylmethyl group .
- Functional Screens: High-throughput assays (e.g., luciferase-based reporters) evaluate modulation of GPCR or ion channel activity .
Advanced: How can researchers troubleshoot low yields in large-scale syntheses?
Methodological Answer:
- Reactor Design: Transition from batch to flow chemistry to enhance mixing and heat transfer, critical for exothermic amine-acid reactions .
- Byproduct Identification: LC-MS/MS detects dimers or oxidized species; mitigate via inert atmosphere (N) and radical scavengers (e.g., BHT) .
- Scale-Up Example: A 10x scale-up achieved 85% yield by optimizing stoichiometry (1.1:1 amine:bromoacetate ratio) and dropwise addition rates .
Advanced: What novel applications are emerging for this compound in drug discovery?
Methodological Answer:
- Prodrug Development: The dihydrochloride salt enhances solubility for intravenous formulations of kinase inhibitors .
- Metal Coordination: Chelation with transition metals (e.g., Ru(II)) creates photodynamic therapy agents, validated in cancer cell lines .
- Peptide Conjugation: Coupling via EDC/HOBt chemistry produces targeted delivery systems (e.g., folate receptor ligands) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
